Cas no 20300-59-8 (7-Methoxycoumarin-3-carboxylic acid)
7-Methoxycoumarin-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Methoxycoumarin-3-carboxylic acid
- 2H-1-Benzopyran-3-carboxylicacid, 7-methoxy-2-oxo-
- 7-methoxy-2-oxochromene-3-carboxylic acid
- VEEGNDSSWAOLFN-UHFFFAOYSA-N
- 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-2-oxo-
- CBDivE_003875
- 7-METHOXYCOUMARIN-3-CARBOXYLICACID
- 7-methoxy-3-carboxycoumarin
- 3-carboxy-7-methoxycoumarin
- Oprea1_241131
- 7-methoxy-3-carboxy-coumarin
- 7-Methoxycoumarin-3-carbonic acid
- A
- BDBM50442714
- HY-W039519
- SR-01000308907
- 7-Methoxycoumarine-3-carboxylic acid
- Cumarin-3-carboxylic acid, 7-methoxy-
- CHEMBL1830821
- EN300-7416483
- SY050789
- MFCD00452770
- CS-0097515
- 1ST164146
- 7-Methoxycoumarin-3-carboxylic acid, suitable for fluorescence, >=97.0% (HPCE)
- AKOS002230557
- 10X-0804
- DTXSID30342708
- CCG-251868
- M2233
- AM84699
- 20300-59-8
- SCHEMBL203997
- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid #
- SR-01000308907-1
- FT-0621448
- J-100198
- DB-026433
- STK387486
-
- MDL: MFCD00452770
- Inchi: 1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13)
- InChI Key: VEEGNDSSWAOLFN-UHFFFAOYSA-N
- SMILES: O1C(C(C(=O)O)=CC2C=CC(=CC1=2)OC)=O
Computed Properties
- Exact Mass: 220.03700
- Monoisotopic Mass: 220.03717335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8
- XLogP3: 2.2
Experimental Properties
- Density: 1.454
- Melting Point: 194.0 to 198.0 deg-C
- Boiling Point: 424.4°C at 760 mmHg
- Flash Point: 424.4 °C at 760 mmHg
- Refractive Index: 1.611
- Solubility: DMF: soluble
- PSA: 76.74000
- LogP: 1.49980
7-Methoxycoumarin-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Storage Condition:<0°C
- Risk Phrases:R36/37/38
7-Methoxycoumarin-3-carboxylic acid Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxycoumarin-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863959-100mg |
7-Methoxycoumarin-3-carboxylic acid |
20300-59-8 | ≥97% (HPCE) | 100mg |
¥382.00 | 2022-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2233-1G |
7-Methoxycoumarin-3-carboxylic Acid |
20300-59-8 | >98.0%(GC)(T) | 1g |
¥1390.00 | 2024-04-15 | |
| TRC | M265348-100mg |
7-Methoxycoumarin-3-carboxylic Acid |
20300-59-8 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | M265348-250mg |
7-Methoxycoumarin-3-carboxylic Acid |
20300-59-8 | 250mg |
$207.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89510-500mg |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
20300-59-8 | 500mg |
¥4408.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89510-100mg |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
20300-59-8 | 100mg |
¥1058.0 | 2021-09-08 | ||
| Alichem | A449041802-1g |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
20300-59-8 | 95% | 1g |
$272.70 | 2023-09-02 | |
| Alichem | A449041802-5g |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
20300-59-8 | 95% | 5g |
$817.09 | 2023-09-02 | |
| Chemenu | CM162436-5g |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
20300-59-8 | 95% | 5g |
$497 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021339-100mg |
7-Methoxycoumarin-3-carboxylic acid |
20300-59-8 | 98% | 100mg |
¥229 | 2023-09-09 |
7-Methoxycoumarin-3-carboxylic acid Suppliers
7-Methoxycoumarin-3-carboxylic acid Related Literature
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Karine Caron,Virginie Lachapelle,Jeffrey W. Keillor Org. Biomol. Chem. 2011 9 185
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Agostino Cilibrizzi,Marina Fedorova,Juliet Collins,Robin Leatherbarrow,Rudiger Woscholski,Ramon Vilar Dalton Trans. 2017 46 6994
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Rika Sakai,Hiroki Iguchi,Tatsuo Maruyama RSC Adv. 2019 9 4621
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Adam T. ?lósarczyk,Lars Baltzer Org. Biomol. Chem. 2011 9 7697
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Jie Yang,Anna-Lena Gustavsson,Martin Haraldsson,G?ran Karlsson,Thomas Norberg,Lars Baltzer Org. Biomol. Chem. 2017 15 4644
Additional information on 7-Methoxycoumarin-3-carboxylic acid
7-Methoxycoumarin-3-carboxylic Acid: A Comprehensive Overview
7-Methoxycoumarin-3-carboxylic acid, also known by its CAS number 20300-59-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the family of coumarins, which are a class of aromatic organic compounds with a lactone ring structure. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 3rd position gives this compound its unique chemical properties and biological activities.
The structure of 7-Methoxycoumarin-3-carboxylic acid consists of a benzene ring fused with a gamma-pyrone ring. The methoxy group (-OCH₃) at the 7th position contributes to the compound's hydrophobicity and stability, while the carboxylic acid group (-COOH) at the 3rd position imparts acidic properties. This combination makes the compound versatile in terms of its reactivity and potential applications.
Recent studies have highlighted the potential of 7-Methoxycoumarin-3-carboxylic acid as a precursor for drug development. Researchers have explored its ability to inhibit certain enzymes, such as cytochrome P450, which are involved in drug metabolism. This property suggests that the compound could be used to design drugs with improved bioavailability and reduced toxicity.
In addition to its pharmacological applications, 7-Methoxycoumarin-3-carboxylic acid has been studied for its role in fluorescence-based sensing. The compound exhibits strong fluorescence under UV light, making it a candidate for use in biosensors and imaging agents. Recent advancements in nanotechnology have further expanded its potential in this area, with researchers developing nanoparticles loaded with this compound for targeted drug delivery.
The synthesis of 7-Methoxycoumarin-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of hydroxymethyl groups with aldehydes or ketones, followed by cyclization to form the coumarin skeleton. The introduction of the methoxy and carboxylic acid groups requires careful control of reaction conditions to ensure high yields and purity.
The physical properties of 7-Methoxycoumarin-3-carboxylic acid include a melting point of approximately 215°C and a solubility profile that makes it suitable for various solvent systems. Its stability under different pH conditions has also been studied, with findings indicating that it remains stable in neutral and slightly acidic environments but undergoes hydrolysis under strongly basic conditions.
In terms of biological activity, recent research has focused on the anti-inflammatory and antioxidant properties of 7-Methoxycoumarin-3-carboxylic acid. Studies using cell culture models have shown that the compound can scavenge free radicals and reduce inflammation, suggesting its potential as a natural product-derived therapeutic agent.
The application of computational chemistry tools has further enhanced our understanding of the molecular interactions involving 7-Methoxycoumarin-3-carboxylic acid. Molecular docking studies have revealed that the compound can bind to key protein targets involved in inflammatory pathways, providing insights into its mechanism of action.
In conclusion, 7-Methoxycoumarin-3-carboxylic acid, with its unique chemical structure and diverse biological activities, continues to be a focal point for research in drug discovery and materials science. As new studies emerge, particularly in areas such as fluorescence sensing and targeted drug delivery, this compound is poised to play an increasingly important role in advancing modern medicine.
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